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molecular formula C12H8ClNO2 B8410863 2-Nitro-6-chlorobiphenyl

2-Nitro-6-chlorobiphenyl

Cat. No. B8410863
M. Wt: 233.65 g/mol
InChI Key: ZEVMNJKIRYJNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09172045B2

Procedure details

In a stream of nitrogen, a one-liter three-necked flask was charged with 75.0 g (390.6 mmol) of 2,3-dichloronitrobenzene, 47.6 g (390.6 mmol) of phenylboric acid, 9.0 g (7.8 mmol) of tetrakis(triphenylphosphine)palladium, 250 mL of tetrahydrofuran, and 518 g (976.5 mmol) of an aqueous tripotassium phosphate solution with 40 wt. % concentration. The mixture was heated under reflux for 8 hours. The reaction mixture was cooled to room temperature, and then separated into an aqueous phase and an organic phase. The organic phase was washed with an aqueous saturated ammonium chloride solution and then with an aqueous saturated sodium chloride solution. The washed organic phase was dried over anhydrous magnesium sulfate and then a solvent was distilled off under reduced pressure. The thus-obtained solid was recrystallized from ethanol to give 62.8 g of 2-nitro-6-chlorobiphenyl as a light yellow needle crystal (yield: 680).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
47.6 g
Type
reactant
Reaction Step One
Name
tripotassium phosphate
Quantity
518 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]1(OB(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCCC1>[N+:9]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([Cl:8])[C:2]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([O-:11])=[O:10] |f:2.3.4.5,^1:33,35,54,73|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Name
Quantity
47.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)OB(O)O
Name
tripotassium phosphate
Quantity
518 g
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
9 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
separated into an aqueous phase
WASH
Type
WASH
Details
The organic phase was washed with an aqueous saturated ammonium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed organic phase was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
a solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The thus-obtained solid was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=CC=C1)Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 62.8 g
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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